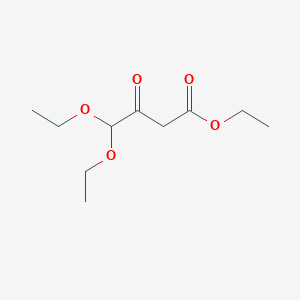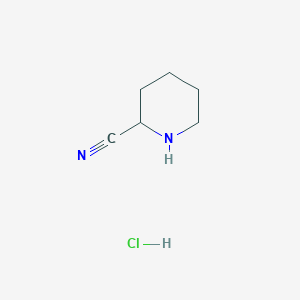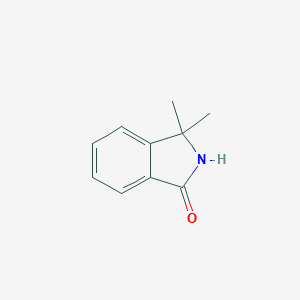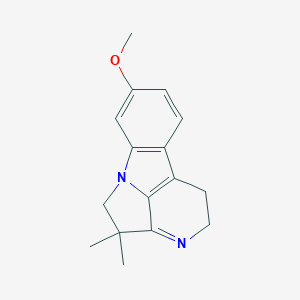
1,3-Bis(1,1,2,2-tetrafluoroethoxy)propane
Vue d'ensemble
Description
“1,3-Bis(1,1,2,2-tetrafluoroethoxy)propane” is a chemical compound with the molecular formula C7H8F8O2 . It has an average mass of 276.124 Da and a monoisotopic mass of 276.039642 Da . The compound is also known by its IUPAC name, "Propane, 1,3-bis(1,1,2,2-tetrafluoroethoxy)-" .
Physical And Chemical Properties Analysis
“1,3-Bis(1,1,2,2-tetrafluoroethoxy)propane” has a density of 1.4±0.1 g/cm3, a boiling point of 171.8±40.0 °C at 760 mmHg, and a flash point of 63.9±23.2 °C . It has 2 hydrogen bond acceptors, 0 hydrogen bond donors, and 8 freely rotating bonds . Its refractive index is 1.313 .Applications De Recherche Scientifique
Synthesis and Structural Studies
- The compound 1,3-bis(4-pyridyl)propane has been utilized as a bridge in synthesizing dicobaloximes. These complexes were characterized through various spectroscopic techniques, and their thermal stability was analyzed using thermogravimetric analysis (TGA) and differential thermal analysis (DTA). The presence of a flexible spacer influenced extensive intermolecular interactions, and the mesophase formation of these complexes was dependent on the length of the alkyl chain (Yamuna et al., 2016).
Spectroscopic Analysis and Structural Investigation
- Structural investigations of 1,3-bis(3-hydroxymethylpyridinium)propane derivatives were conducted using X-ray diffraction, DFT, FTIR, NMR, and UV–vis methods. These studies revealed significant differences in the structures of these compounds and demonstrated the influence of hydrogen bonding and CH⋯Br bonds in forming three-dimensional networks (Komasa et al., 2018).
Synthesis and Application in Polymerization
- A study investigated the effect of diluting 2,2-bis(4-(2-hydroxy-3-methacryloxyprop-1-oxy) phenyl) propane (Bis-GMA) with 2,2-bis(4-(2-methacryloxyprop-1-oxy)phenyl) propane (CH3Bis-GMA) on the extent of polymerization. The results indicated improvements in properties such as polymerization shrinkage, water sorption, and extent of polymerization, making this approach promising for novel dental composite materials (Pereira et al., 2002).
Coordination Chemistry and Ligand Properties
- Research on new ligands, such as 1,3-bis(pyrazol-1′-yl)propane, has led to the synthesis of coordination compounds with metals like copper, zinc, and cobalt. These studies provided insights into the chelating behavior of these ligands and their ability to form unique chelate rings and coordination polymers, which could have applications in material science and catalysis (Schuitema et al., 2001).
Propriétés
IUPAC Name |
1,3-bis(1,1,2,2-tetrafluoroethoxy)propane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F8O2/c8-4(9)6(12,13)16-2-1-3-17-7(14,15)5(10)11/h4-5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUGHYGBPZYNJLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COC(C(F)F)(F)F)COC(C(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40569267 | |
| Record name | 1,3-Bis(1,1,2,2-tetrafluoroethoxy)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40569267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(1,1,2,2-tetrafluoroethoxy)propane | |
CAS RN |
138845-14-4 | |
| Record name | 1,3-Bis(1,1,2,2-tetrafluoroethoxy)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40569267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(2z)-1-[(6-Chloropyridin-3-Yl)methyl]imidazolidin-2-Imine](/img/structure/B178562.png)




![4-[4-(dimethylamino)benzylidene]-2-methyl-1,3-oxazol-5(4H)-one](/img/structure/B178583.png)


![1-Azabicyclo[2.2.1]heptan-3-one hydrochloride](/img/structure/B178587.png)

